molecular formula C6H15ClN2O2 B1284393 2-Isopropoxypropanohydrazide hydrochloride CAS No. 1049750-51-7

2-Isopropoxypropanohydrazide hydrochloride

Cat. No.: B1284393
CAS No.: 1049750-51-7
M. Wt: 182.65 g/mol
InChI Key: BEXYQLBEDKOJMZ-UHFFFAOYSA-N
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Description

2-Isopropoxypropanohydrazide hydrochloride (CAS: 1049750-51-7) is a hydrazide derivative characterized by an isopropoxy (OCH(CH₃)₂) group attached to the second carbon of a propane backbone, with a hydrazide (-CONHNH₂) functional group and a hydrochloride salt. Its molecular formula is C₆H₁₅ClN₂O₂, with a molecular weight of 182.65 g/mol . This compound is primarily utilized in research settings as a synthetic intermediate or building block for organic and pharmaceutical chemistry, though its specific applications remain proprietary or under investigation .

Key physicochemical properties include its hygroscopic nature and solubility in polar solvents like water or methanol, inferred from its ionic hydrochloride form.

Properties

IUPAC Name

2-propan-2-yloxypropanehydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-4(2)10-5(3)6(9)8-7;/h4-5H,7H2,1-3H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXYQLBEDKOJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C)C(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586404
Record name 2-[(Propan-2-yl)oxy]propanehydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049750-51-7
Record name 2-[(Propan-2-yl)oxy]propanehydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Isopropoxypropanohydrazide hydrochloride involves several steps. One common method includes the reaction of isopropyl alcohol with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Isopropoxypropanohydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Isopropoxypropanohydrazide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Isopropoxypropanohydrazide hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Hydrazide Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Suppliers/References
2-Isopropoxypropanohydrazide HCl C₆H₁₅ClN₂O₂ 182.65 1049750-51-7 Isopropoxy, Propanohydrazide Absin, CymitQuimica
2-Ethoxypropanohydrazide HCl C₅H₁₃ClN₂O₂ 168.63* 1049750-01-7 Ethoxy, Propanohydrazide 3 suppliers
2-Ethoxybutanohydrazide HCl C₆H₁₅ClN₂O₂ 182.65 1049789-71-0 Ethoxy, Butanohydrazide
2-Nitrophenylhydrazine HCl C₆H₇ClN₃O₂ 189.60 6293-87-4 Nitrophenyl, Hydrazine TCI America

Notes:

  • Ethoxy vs.
  • Chain Length: 2-Ethoxybutanohydrazide HCl shares the same molecular weight as the target compound (182.65 g/mol) but features a longer butanohydrazide chain, which may alter crystallinity or melting points .
  • Aromatic vs. Aliphatic : 2-Nitrophenylhydrazine HCl introduces a nitro-aromatic group, increasing molecular weight (189.60 g/mol) and likely reducing stability due to nitro group reactivity .

Biological Activity

2-Isopropoxypropanohydrazide hydrochloride (CAS Number: 1049750-51-7) is a compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

2-Isopropoxypropanohydrazide hydrochloride is characterized by its hydrazide functional group attached to an isopropoxy moiety. The molecular formula is C6H15ClN2O2C_6H_{15}ClN_2O_2, indicating the presence of chlorine, nitrogen, oxygen, and carbon atoms. The compound's structure is crucial for its biological interactions and activities.

The biological activity of 2-Isopropoxypropanohydrazide hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, hydrazides are known to interact with various enzymes, potentially leading to altered metabolic processes.
  • Cell Cycle Modulation : Similar compounds have demonstrated the ability to induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of hydrazides can exhibit antimicrobial properties, potentially making them useful in treating infections.

Biochemical Pathways

Research indicates that 2-Isopropoxypropanohydrazide hydrochloride may influence several biochemical pathways:

  • Apoptosis Induction : By modulating the expression of pro-apoptotic and anti-apoptotic proteins, this compound may facilitate programmed cell death in malignant cells.
  • Signal Transduction : The compound could affect signaling pathways related to cell proliferation and survival, particularly in cancerous cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of related hydrazide compounds, providing insights into the potential activities of 2-Isopropoxypropanohydrazide hydrochloride:

  • Study on Cancer Cells : A study examining the effects of hydrazides on various cancer cell lines demonstrated significant cytotoxicity at certain concentrations, suggesting that 2-Isopropoxypropanohydrazide hydrochloride may have similar effects.
  • Antimicrobial Testing : In vitro assays showed that hydrazide derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in infectious diseases.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionPotential inhibition of metabolic enzymes
Apoptosis InductionInduction of programmed cell death in cancer cells
Antimicrobial ActivityActivity against bacterial strains

Safety and Toxicity

While exploring the biological activities, it is essential to consider safety profiles. Toxicity studies on similar compounds indicate that careful dosage management is crucial to minimize adverse effects. Further research is needed to establish a comprehensive safety profile for 2-Isopropoxypropanohydrazide hydrochloride.

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